2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a complex organic compound that features a cyclopenta[d][1,3]thiazole core. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The cyclopenta[d][1,3]thiazole core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Another Boc-protected compound with a different core structure.
tert-Butyloxycarbonyl protecting group: Commonly used in organic synthesis for protecting amine groups.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is unique due to its cyclopenta[d][1,3]thiazole core, which imparts specific chemical and biological properties. The presence of the Boc-protecting group allows for selective reactions and deprotection under controlled conditions, making it a valuable compound in synthetic chemistry and research applications .
Properties
CAS No. |
1190391-81-1 |
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Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-10-13-8-6(9(15)16)4-5-7(8)19-10/h6H,4-5H2,1-3H3,(H,15,16)(H,13,14,17) |
InChI Key |
KCDYGQQYGFBDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)CCC2C(=O)O |
Origin of Product |
United States |
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